molecular formula C8H6Cl4 B14579065 1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene CAS No. 61355-29-1

1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene

Cat. No.: B14579065
CAS No.: 61355-29-1
M. Wt: 243.9 g/mol
InChI Key: MKSIIBNOXMWWHP-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its four chlorine atoms and a prop-1-en-2-yl group attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. One common method is the chlorination of 4-(prop-1-en-2-yl)cyclopenta-1,3-diene using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form chlorinated cyclopentadienone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated cyclopentadiene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Formation of hydroxylated or aminated derivatives.

    Oxidation Reactions: Formation of chlorinated cyclopentadienone derivatives.

    Reduction Reactions: Formation of partially dechlorinated cyclopentadiene derivatives.

Scientific Research Applications

1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other chlorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloro-3-nitrobenzene: A chlorinated aromatic compound with similar chlorine content.

    1,1,3,3-Tetrachloropropanone: A chlorinated ketone with similar reactivity.

    1,1,2,2-Tetrachloroethane: A chlorinated alkane with similar chlorine content.

Uniqueness

1,2,3,5-Tetrachloro-4-(prop-1-en-2-yl)cyclopenta-1,3-diene is unique due to its cyclopentadiene ring structure combined with the presence of both chlorine atoms and a prop-1-en-2-yl group. This combination imparts distinct chemical properties and reactivity compared to other chlorinated compounds.

Properties

CAS No.

61355-29-1

Molecular Formula

C8H6Cl4

Molecular Weight

243.9 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-prop-1-en-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/C8H6Cl4/c1-3(2)4-5(9)7(11)8(12)6(4)10/h5H,1H2,2H3

InChI Key

MKSIIBNOXMWWHP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=C(C1Cl)Cl)Cl)Cl

Origin of Product

United States

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